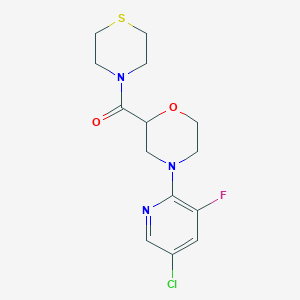

![molecular formula C26H26N4O3S B2645813 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-00-2](/img/structure/B2645813.png)

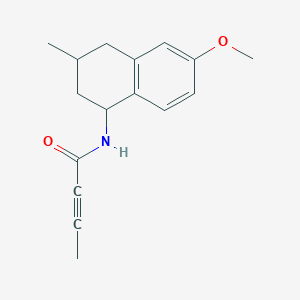

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

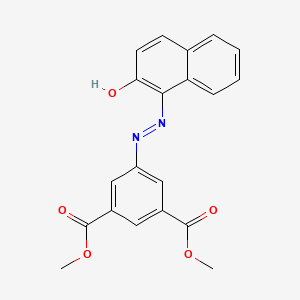

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers. These have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . More detailed information about the synthesis process would be available in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of several functional groups including a dioxidotetrahydrothiophen, a pyrazolo[3,4-b]pyridine, and a carboxamide .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Evaluation

One study reports on the microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities. This research highlights the potential of pyrazolopyridine derivatives in the development of new therapeutic agents with varied biological activities (El‐Borai et al., 2013).

Functionalization Reactions and Theoretical Studies

Another study focuses on the functionalization reactions of pyrazole derivatives, exploring both experimental and theoretical aspects. This research provides insights into the chemical properties and reactivity of pyrazole-based compounds, which could be relevant for the design of novel molecules with specific functionalities (Yıldırım et al., 2005).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential of pyrazole derivatives in medicinal chemistry, particularly in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).

Molecular Docking and In Vitro Screening

A study on the molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives against GlcN-6-P synthase as the target protein reveals the potential applications of these compounds in drug discovery and development (Flefel et al.,2018) This research suggests that pyrazole and pyridine derivatives could serve as leads for the development of new pharmaceutical agents, showcasing the versatility of these compounds in addressing various biological targets.

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of novel pyrazole derivatives, including their crystal structure and analysis through Hirshfeld surface analysis, highlight the importance of structural analysis in understanding the properties and potential applications of these compounds in materials science and pharmaceutical chemistry (Kumara et al., 2018).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further optimization of the scaffold and head group to improve potency and selectivity as a GIRK1/2 activator . Additionally, further studies could be conducted to evaluate the compound’s potential therapeutic applications, given its role as a GIRK channel activator .

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c1-18-24-22(26(31)27-14-12-19-8-4-2-5-9-19)16-23(20-10-6-3-7-11-20)28-25(24)30(29-18)21-13-15-34(32,33)17-21/h2-11,16,21H,12-15,17H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWKOCNMABZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

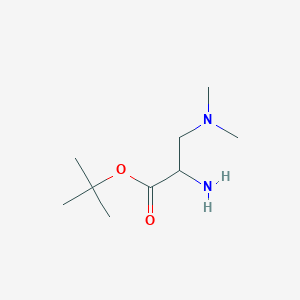

![2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2645733.png)

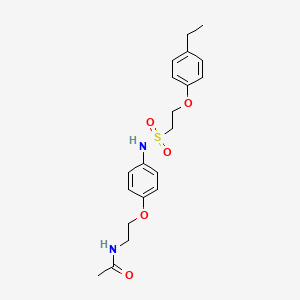

![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)

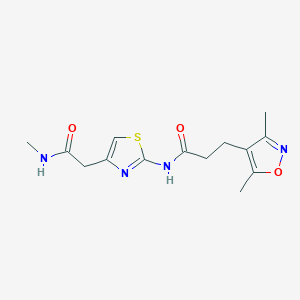

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2645740.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)